![molecular formula C23H22F2N4O B6578248 N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,6-difluorobenzamide CAS No. 922666-88-4](/img/structure/B6578248.png)
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,6-difluorobenzamide
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Description
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,6-difluorobenzamide (N-4-6-azepan-1-ylpyridazin-3-ylphenyl-2,6-difluorobenzamide) is a compound that has been studied for its potential to act as an anti-inflammatory agent. This compound has been found to have a variety of biochemical and physiological effects, and is currently being investigated for its potential applications in the fields of medicine and biotechnology.
Scientific Research Applications
Anti-Tubercular Activity
The compound has been investigated for its anti-tubercular potential. Researchers designed and synthesized a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. Among these, several compounds demonstrated significant activity against Mycobacterium tuberculosis H37Ra. Notably, compounds 6a, 6e, 6h, 6j, and 6k from Series-I, along with compound 7e from Series-II, exhibited promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
Sulfonamide Derivatives
The compound is also available as N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide . Researchers and chemists can explore its properties and potential applications in drug discovery and medicinal chemistry .
Pyrazolo[1,5-a]pyridin-3-yl Pyridazinones
Cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine, provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones. These compounds may have applications in drug development and biological studies .
Cell Viability and Toxicity Assessment
Assessing the compound’s cytotoxicity on human cells (e.g., HEK-293) is crucial. Preliminary results suggest that it is non-toxic, but further studies are warranted.
properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O/c24-18-6-5-7-19(25)22(18)23(30)26-17-10-8-16(9-11-17)20-12-13-21(28-27-20)29-14-3-1-2-4-15-29/h5-13H,1-4,14-15H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLVDXICMYPCJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,6-difluorobenzamide |
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